3-(3-Aminopiperidin-1-yl)butanoic acid;dihydrochloride
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Description
3-(3-Aminopiperidin-1-yl)butanoic acid dihydrochloride, also known as ABP, is a small molecule drug. It has a molecular weight of 259.18 . The IUPAC name for this compound is 3-(3-aminopiperidin-1-yl)butanoic acid dihydrochloride .
Molecular Structure Analysis
The InChI code for 3-(3-Aminopiperidin-1-yl)butanoic acid dihydrochloride is1S/C9H18N2O2.2ClH/c1-7(5-9(12)13)11-4-2-3-8(10)6-11;;/h7-8H,2-6,10H2,1H3,(H,12,13);2*1H
. This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis
The compound is a powder at room temperature . The country of origin is UA and it is shipped at normal temperature .Safety and Hazards
The compound has several hazard statements: H302, H315, H319, H335 . These codes represent specific hazards associated with the compound. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes represent recommended measures to minimize or prevent adverse effects resulting from exposure to the hazardous product or improper storage or handling of the hazardous product.
Properties
IUPAC Name |
3-(3-aminopiperidin-1-yl)butanoic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.2ClH/c1-7(5-9(12)13)11-4-2-3-8(10)6-11;;/h7-8H,2-6,10H2,1H3,(H,12,13);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEWRFQUISHYEMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)N1CCCC(C1)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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